N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyacetamide is a pyrazole-derived acetamide compound characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a hydroxyacetamide moiety. This compound is part of a broader class of antipyrine (pyrazolone) derivatives, which are historically significant for their analgesic and anti-inflammatory properties .
The hydroxyacetamide substituent introduces polarity, enhancing solubility in polar solvents, while the phenyl and methyl groups on the pyrazole ring contribute to hydrophobic interactions. Crystal structure analyses of related compounds reveal that intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and weak C–H⋯π interactions stabilize the three-dimensional packing, influencing melting points and crystallinity .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18) |
InChI Key |
PVJDMAYRZQJDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Aminoantipyrine with Keto Esters
A common method involves the reaction of 4-aminoantipyrine with β-keto esters under acidic conditions. For example, naphthalene-2,3-diol reacts with 4-aminoantipyrine in acetic acid, leading to in situ acetylation of the amine group and formation of the acetamide intermediate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the keto ester, followed by cyclodehydration to form the pyrazole ring. Crystallographic data confirm that the acetamide and diol components co-crystallize through O–H⋯O=C hydrogen bonds, stabilizing the structure.
One-Pot Pyrazole Synthesis
Alternative routes employ one-pot methodologies to streamline pyrazole formation. Heller et al. reported a method using 1,3-diketones derived from 3-benzoylpropionic acid, which react with hydrazine monohydrate to yield pyrazole intermediates. This approach eliminates the need for isolation of intermediates, improving yield (70–85%) and reducing reaction time. The 1,3-diketones are synthesized via coupling of acid chlorides or carboxylic acids with carbonyldiimidazole (CDI), ensuring compatibility with diverse substituents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates but may promote side reactions. Non-polar solvents like toluene are preferred for cyclization steps, as evidenced by a 15% increase in yield compared to DMF-based reactions. Temperature optimization studies reveal that maintaining the reaction at 140–150°C during pyrazole formation maximizes yield while minimizing decomposition.
Catalytic Approaches
Lewis acids such as zinc chloride or scandium triflate accelerate key steps, including diketone formation and cyclocondensation. For example, scandium triflate (10 mol%) reduces the reaction time of pyrazole cyclization from 12 hours to 2 hours, with a concomitant 10% yield improvement.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the planar pyrazole ring and the orientation of the hydroxyacetamide group. Hydrogen-bonding interactions between the amide carbonyl and hydroxyl oxygen stabilize the crystal lattice, with bond lengths of 1.23 Å (C=O) and 1.45 Å (O–H⋯O).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Patent literature describes a solvent-free three-component reaction using 3-methylpyrazole, formaldehyde, and acetamide at 140–160°C, achieving >90% yield. This method emphasizes cost-effectiveness and scalability, with excess reactants removed via vacuum distillation. The isomer ratio (3- vs. 5-methyl) remains consistent (1:1.2), ensuring batch-to-batch reproducibility .
Chemical Reactions Analysis
Acylation and Amide Bond Reactivity
The compound participates in acylation reactions due to its hydroxyacetamide moiety. Key findings include:
-
The hydroxyl group (-OH) exhibits hydrogen-bonding capacity, as demonstrated in co-crystallization studies with naphthalene-2,3-diol. Two distinct hydrogen bonds form:
-
The amide nitrogen can act as a weak nucleophile under acidic conditions, though direct experimental evidence for acyl transfer remains limited.
Hydrogen-Bond-Directed Supramolecular Assembly
Crystallographic studies reveal its propensity for forming hydrogen-bonded networks :
These interactions are critical for stabilizing co-crystals and influencing solubility profiles .
Stability and Decomposition
The compound’s stability is pH- and temperature-dependent:
Reaction Optimization Considerations
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide exhibits promising anticancer properties.
Case Studies:
- A study demonstrated that derivatives of this compound showed significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions of up to 86.61% and 75.99%, respectively .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 86.61 |
| NCI-H40 | 75.99 |
| SNB-19 | 85.26 |
These results suggest that this compound could be a potential lead in the development of new anticancer therapies.
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor.
Mechanism of Action:
The compound may inhibit enzymes that are crucial in metabolic pathways associated with various diseases. For example:
- Inhibitors of acetylcholinesterase have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's.
Research Findings:
Studies have shown that similar compounds can effectively inhibit specific enzymes involved in cancer progression and other metabolic disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against common pathogens.
Biological Activity Overview:
Research indicates that related compounds have demonstrated significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Structure and Chemical Properties
Understanding the chemical structure of this compound is crucial for its application in research.
Molecular Details:
The compound has a molecular formula of C21H18N6O2S and a molecular weight of approximately 450.545 g/mol .
Mechanism of Action
The mechanism of action of OSM-S-192 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, thereby disrupting its ability to survive and reproduce. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may interact with proteins involved in the parasite’s DNA replication and repair processes .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound differs from its analogs primarily in the functional groups attached to the acetamide chain and the pyrazole core. Key structural comparisons include:
*Molecular weight estimated based on formula C₁₃H₁₅N₃O₃.
Key Observations :
- Hydrophobic substituents (e.g., –SMe in ) may enhance membrane permeability compared to the polar –OH group in the target compound.
Physical and Spectral Properties
- Melting Points: The target compound’s analogs exhibit melting points ranging from 165°C (sulfonamide derivatives ) to 256°C (thiadiazole-containing compounds ). The hydroxy group’s strong hydrogen-bonding capacity may lower melting points compared to nitro (–NO₂) or sulfanyl (–SMe) derivatives .
- IR Spectroscopy :
- The target compound’s –OH stretch (~3450 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are consistent with related acetamides . Nitro-substituted analogs show additional peaks at ~1520 cm⁻¹ (N–O asymmetric stretch) .
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
This compound features a pyrazole ring, which is known for its versatile reactivity and biological significance.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,5-dimethylpyrazole with appropriate acylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Properties
Research indicates that compounds containing a pyrazole nucleus exhibit potent antioxidant activities. A study demonstrated that derivatives of pyrazoles can scavenge free radicals effectively, suggesting their potential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. In particular, it has been noted to induce apoptosis in cancer cells through the activation of caspase pathways .
Antibacterial and Antifungal Activity
The compound has also been tested for antibacterial and antifungal activities. Results indicate that it exhibits moderate to strong inhibitory effects against various bacterial strains (both Gram-positive and Gram-negative) and fungi . The mechanism is believed to involve disruption of microbial cell membranes.
Case Studies
- Case Study on Antioxidant Activity :
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Q & A
Q. How is the crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide determined using X-ray diffraction?
Q. What synthetic routes are employed for preparing this compound?
Methodology: A common approach involves coupling 4-aminoantipyrine derivatives with activated carboxylic acids. For example, 4-nitrophenylacetic acid and 4-aminoantipyrine are reacted using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. The reaction is monitored via TLC, and the product is purified by recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodology:
- FT-IR : Confirms amide C=O stretching (~1650–1700 cm) and pyrazole ring vibrations (~1500–1600 cm).
- NMR : H NMR identifies methyl groups (~2.0–3.5 ppm) and aromatic protons (~7.0–8.5 ppm). C NMR resolves carbonyl carbons (~160–180 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., 367.46 g/mol for analogues) .
Q. What intermolecular interactions stabilize its crystal packing?
Methodology: Hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking are dominant. Graph set analysis ( motifs) reveals chain-like networks along specific crystallographic axes. Weak interactions (e.g., van der Waals) contribute to layered supramolecular architectures .
Q. How does the substitution pattern on the pyrazole ring influence reactivity?
Methodology: Electron-withdrawing groups (e.g., 3-oxo) enhance electrophilicity at the 4-position, facilitating nucleophilic acyl substitution. Steric effects from 1,5-dimethyl groups may restrict rotational freedom, as seen in dihedral angle deviations (<5° from planarity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?
Methodology: For disordered regions, partial occupancy models are applied. Twinned data (common in monoclinic systems) are processed using HKLF 5 format in SHELXL. Constraints (e.g., ISOR, SIMU) stabilize anisotropic displacement parameters. Validation tools like PLATON/CHECKCIF identify outliers (e.g., >4σ in electron density maps) .
Q. What strategies optimize reaction yield in large-scale synthesis?
Methodology:
Q. How do computational methods (DFT, molecular docking) predict biological activity?
Methodology:
- DFT : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV), indicating charge transfer potential.
- Docking (AutoDock Vina) : The compound’s amide group shows strong binding affinity (−8.5 kcal/mol) to cyclooxygenase-2 (COX-2), correlating with anti-inflammatory activity observed in analogues .
Q. What experimental approaches validate hydrogen bonding motifs in solution?
Methodology:
Q. How do structural variations impact biological activity (e.g., antifungal vs. anti-inflammatory)?
Methodology:
- SAR Studies : Nitro-substituted phenylacetamides (e.g., 4-nitrophenyl) exhibit enhanced antifungal activity (MIC ~25 µg/mL) due to increased electron-withdrawing effects.
- Enzyme Assays : COX-2 inhibition (IC ~10 µM) is measured via ELISA, linked to the compound’s ability to mimic benzylpenicillin lateral chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
